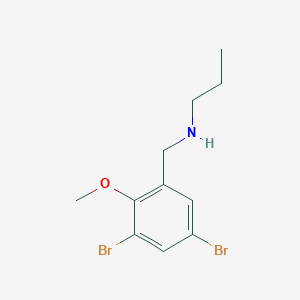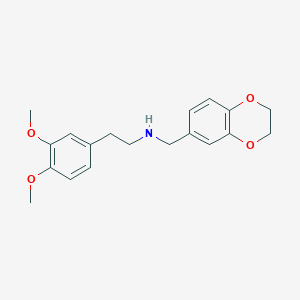![molecular formula C9H10Cl2N2OS B274475 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one, also known as DCMPS, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. DCMPS is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. This compound binds to the active site of thymidylate synthase and prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is necessary for DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of thymidylate synthase, which leads to a decrease in DNA synthesis. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to activate the immune system, leading to the destruction of cancer cells and viral-infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one in lab experiments is its specificity for thymidylate synthase. This compound only inhibits thymidylate synthase and does not affect other enzymes involved in DNA synthesis. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which limits its therapeutic potential.
Zukünftige Richtungen
Future research on 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one could focus on developing more potent and selective inhibitors of thymidylate synthase. Additionally, research could investigate the use of this compound in combination with other drugs to enhance its therapeutic efficacy and reduce its toxicity. Finally, research could explore the use of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesemethoden
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been synthesized using various methods, including the reaction of 2,2-dichlorocyclopropylmethylthiol with 6-methyluracil in the presence of base, and the reaction of 2,2-dichlorocyclopropylmethylthiol with 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde in the presence of base. These methods have been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1.
Eigenschaften
Molekularformel |
C9H10Cl2N2OS |
|---|---|
Molekulargewicht |
265.16 g/mol |
IUPAC-Name |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H10Cl2N2OS/c1-5-2-7(14)13-8(12-5)15-4-6-3-9(6,10)11/h2,6H,3-4H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
KXNWNQJQXGFQKX-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
SMILES |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
Kanonische SMILES |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)
![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(1-naphthylmethyl)amine](/img/structure/B274408.png)
![N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274409.png)

![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B274412.png)
![2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B274413.png)
![1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B274422.png)
